molecular formula C4H5F3N2O B12827231 (S)-4-(Trifluoromethyl)imidazolidin-2-one

(S)-4-(Trifluoromethyl)imidazolidin-2-one

Cat. No.: B12827231
M. Wt: 154.09 g/mol
InChI Key: GBVKRAICTVOHIY-REOHCLBHSA-N
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Description

(S)-4-(Trifluoromethyl)imidazolidin-2-one is a chiral compound characterized by the presence of a trifluoromethyl group attached to an imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-(Trifluoromethyl)imidazolidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as (S)-proline and trifluoromethyl iodide.

    Formation of Imidazolidinone Ring: The key step involves the cyclization of (S)-proline with trifluoromethyl iodide under basic conditions to form the imidazolidinone ring.

    Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and solvent systems to maximize yield and efficiency.

    Automated Purification Systems: Implementing automated purification systems to streamline the isolation and purification process.

Chemical Reactions Analysis

Types of Reactions: (S)-4-(Trifluoromethyl)imidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the imidazolidinone ring.

    Substitution: The trif

Properties

Molecular Formula

C4H5F3N2O

Molecular Weight

154.09 g/mol

IUPAC Name

(4S)-4-(trifluoromethyl)imidazolidin-2-one

InChI

InChI=1S/C4H5F3N2O/c5-4(6,7)2-1-8-3(10)9-2/h2H,1H2,(H2,8,9,10)/t2-/m0/s1

InChI Key

GBVKRAICTVOHIY-REOHCLBHSA-N

Isomeric SMILES

C1[C@H](NC(=O)N1)C(F)(F)F

Canonical SMILES

C1C(NC(=O)N1)C(F)(F)F

Origin of Product

United States

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